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Compound of Interest

Compound Name: CJB-090 2HCl

CAS No.: 595584-40-0

Cat. No.: B606709 Get Quote

Part 1: Executive Summary
CJB-090 2HCl (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide

dihydrochloride) is a high-affinity, selective Dopamine D3 Receptor (D3R) partial agonist.[2]

Unlike full antagonists, CJB-090 stabilizes receptor signaling, making it a critical tool for

investigating the neurobiology of psychostimulant addiction (specifically cocaine and

methamphetamine) and reinstatement behaviors.

This guide provides researchers with verified commercial sources, validated solubility

protocols, and mechanistic insights to ensure experimental reproducibility.

Part 2: Chemical Profile & Mechanism[1]
Physicochemical Identity[2][3]

Compound Name: CJB-090 dihydrochloride[3][4][5][6][7]

CAS Number: 595584-40-0 (Note: This CAS is often associated with the parent structure;

verify salt stoichiometry with specific vendor CoA).

Molecular Formula:

Molecular Weight: ~556.35 g/mol (Salt form)
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Appearance: White to tan powder.[1]

Solubility: Highly soluble in water (≥18 mg/mL) and DMSO.

Mechanism of Action: D3R Partial Agonism
CJB-090 targets the Dopamine D3 receptor, a G-protein coupled receptor (GPCR)

predominantly expressed in the limbic system (nucleus accumbens, Islands of Calleja).

Why Partial Agonism Matters: Full antagonists block all signaling, often inducing compensatory

upregulation or side effects.[1] CJB-090 acts as a "stabilizer":

In the presence of high dopamine (e.g., cocaine surge): It competes for the receptor,

reducing excessive signaling (antagonist-like effect).

In the absence of dopamine (e.g., withdrawal): It provides low-level intrinsic activation

(agonist effect), preventing receptor supersensitivity.
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Mechanism Logic

CJB-090 2HCl

Dopamine D3 Receptor
(Gi/o-coupled)

Partial Agonist
(High Affinity)

Endogenous Dopamine

Full Agonist

Gi/o Protein

Activation

Adenylyl Cyclase

Inhibition

MAPK/ERK Pathway

Activation

cAMP Production

Reduced Levels

Modulation of
Drug-Seeking Behavior

Downstream Effect

Gene Transcription

CJB-090 occupies D3R,
preventing DA overstimulation
while maintaining basal tone.

Click to download full resolution via product page

Figure 1: Signal transduction pathway of CJB-090 at the Dopamine D3 Receptor.[8][9] The

compound modulates Gi/o-mediated inhibition of Adenylyl Cyclase.

Part 3: Commercial Procurement Landscape[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b606709?utm_src=pdf-body-img
https://scispace.com/pdf/beyond-small-molecule-sar-using-the-dopamine-d3-receptor-1r87rrfu1n.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2903631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following vendors are verified sources for the 2HCl salt form. The salt form is preferred for

biological studies due to superior aqueous solubility compared to the free base.

Supplier Catalog No. Purity Format Solubility Data

MedChemExpres

s (MCE)
HY-119277 >98% Powder

DMSO: 100

mg/mL; H2O: 50

mg/mL

Sigma-Aldrich SML-XXXX* ≥98% Powder H2O: ≥18 mg/mL

TargetMol T23891 99.86% Powder
DMSO: 55

mg/mL

Cayman

Chemical

Dist. via

TargetMol
>98% Solid

DMF: 20 mg/mL;

PBS (pH 7.2): 10

mg/mL

Tocris Check Local** >98% Solid
Soluble in water

(up to 25 mM)

*Note: Sigma often lists this under "CJB 090 dihydrochloride hydrate". Verify specific catalog

availability in your region. **Note: Tocris availability fluctuates; MCE and TargetMol are

currently the most consistent primary sources.

Procurement Strategy:

Request Batch CoA: Ensure the counter-ion is explicitly listed as 2HCl (Dihydrochloride).

Salt Correction: When calculating molarity, use MW ~556.35 (Salt) vs ~483.4 (Free Base).

Part 4: Handling, Stability & Reconstitution[1]
Storage Protocol

Powder: Store at -20°C (stable for 3 years). Desiccate to prevent hydrolysis.[1]

In Solvent (Stock): Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Reconstitution Workflow
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For in vivo use, avoiding organic solvents (like DMSO) is often preferred.[1] CJB-090 2HCl is
water-soluble, but cyclodextrins can improve stability for injection.
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Figure 2: Step-by-step reconstitution protocol for preparing CJB-090 2HCl for animal

administration.

Critical Note on pH: The 2HCl salt is acidic in solution. For high concentrations (>10 mg/mL),

check pH and buffer with PBS or adjust to pH ~6.0-7.0 using dilute NaOH immediately prior to

injection to prevent tissue irritation, though this may reduce solubility.[1]

Part 5: Experimental Application (In Vivo)
Dosage & Administration
Based on pharmacokinetics and behavioral studies (rats and squirrel monkeys), the following

parameters are standard:

Route: Intraperitoneal (i.p.) or Intravenous (i.v.).[10]

Effective Dose Range:

Rats: 1.0 – 10.0 mg/kg (i.v. or i.p.).

Monkeys: 0.03 – 0.3 mg/kg (i.v.).

Pretreatment Time: Administer 15–30 minutes prior to behavioral testing (e.g., cocaine

challenge).[1]
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Validated Protocol: Cocaine Reinstatement Model
Training: Train animals to self-administer cocaine (i.v.) until stable baseline.

Extinction: Replace cocaine with saline until responding ceases.

Treatment: Administer CJB-090 2HCl (3-10 mg/kg i.p.).

Challenge: Administer priming dose of cocaine (10 mg/kg i.p.).

Observation: Measure lever presses. Result: CJB-090 should significantly attenuate

reinstatement responding compared to vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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